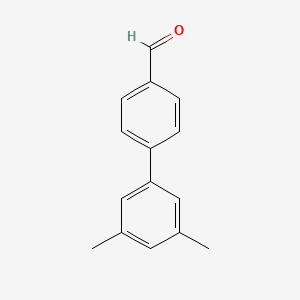

4-(3,5-Dimethylphenyl)benzaldehyde

Description

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a fundamental class of organic compounds characterized by a formyl group directly attached to an aromatic ring. Their chemistry is rich and varied, encompassing a wide range of reactions that make them invaluable building blocks in synthesis. The reactivity of the aldehyde group, which is susceptible to both nucleophilic addition and oxidation, combined with the stability and diverse substitution possibilities of the aromatic ring, underpins their versatility.

The introduction of a second phenyl ring, as seen in 4-(3,5-Dimethylphenyl)benzaldehyde, significantly expands the chemical space accessible from this class of compounds. This biaryl structure introduces elements of axial chirality and the potential for extended conjugation, influencing the molecule's electronic and photophysical properties.

Significance of Arylbenzaldehydes in Contemporary Organic Synthesis

Arylbenzaldehydes, and biphenyl (B1667301) derivatives in general, are of considerable interest due to their prevalence in a multitude of applications, ranging from materials science to medicinal chemistry. rsc.org The biphenyl moiety is a key structural motif in many pharmaceuticals, agrochemicals, and liquid crystals. rsc.orggre.ac.uk

The synthesis of these biaryl structures has been significantly advanced by the advent of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. gre.ac.ukorgsyn.org This reaction allows for the efficient and modular construction of the C-C bond connecting the two aryl rings, providing access to a vast library of substituted biphenyls. The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst that proceeds through oxidative addition, transmetalation, and reductive elimination steps. rsc.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst reacts with an aryl halide to form a Pd(II) complex. |

| Transmetalation | The organic group from an organoboron compound is transferred to the Pd(II) complex. |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the biaryl product. |

The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide array of substituted aryl halides and boronic acids, making it a powerful tool for the synthesis of complex molecules like this compound. orgsyn.org

Scope and Research Focus on this compound Derivatives

While direct and extensive research specifically on this compound is not widely published, the established importance of analogous biphenyl aldehydes suggests several promising areas of investigation for its derivatives. The structural features of this molecule—a reactive aldehyde handle, a customizable biphenyl core, and specific methyl group substitutions—make it a versatile platform for the development of new functional materials and biologically active compounds.

Research into derivatives of this compound is likely to focus on several key areas:

Liquid Crystals: Biphenyl derivatives are a cornerstone of liquid crystal technology. rsc.orgrsc.org The specific substitution pattern of this compound could be exploited to synthesize novel liquid crystalline materials with tailored properties. The introduction of various functional groups onto the aldehyde or the aromatic rings could influence the mesophase behavior, clearing points, and dielectric anisotropy of the resulting compounds.

Medicinal Chemistry: The biphenyl scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. ontosight.ai The aldehyde group of this compound can be readily converted into a wide range of other functional groups, such as amines, alcohols, and carboxylic acids, which are common pharmacophores. rsc.org Derivatives could be designed as potential inhibitors for various enzymes or as ligands for receptors, with the dimethylphenyl substitution pattern potentially influencing binding affinity and selectivity.

Photophysical Properties: The extended π-system of the biphenyl core suggests that derivatives of this compound could possess interesting photophysical properties. mdpi.com By introducing electron-donating or electron-withdrawing groups, it may be possible to create novel fluorescent probes or materials for applications in organic light-emitting diodes (OLEDs). The specific substitution could be used to tune the absorption and emission wavelengths, as well as the quantum yields of these materials. nih.gov

Table 2: Potential Research Directions for this compound Derivatives

| Research Area | Potential Applications | Key Structural Modifications |

| Liquid Crystals | Display technologies, sensors | Esterification or Schiff base formation at the aldehyde; further substitution on the aromatic rings. |

| Medicinal Chemistry | Drug discovery (e.g., anti-inflammatory, antimicrobial) | Conversion of the aldehyde to amines, amides, or other bioactive moieties. |

| Functional Materials | OLEDs, fluorescent probes | Introduction of donor-acceptor groups to modulate photophysical properties. |

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEZRQJNMZQYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374413 | |

| Record name | 4-(3,5-dimethylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760976-10-1 | |

| Record name | 4-(3,5-dimethylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4 3,5 Dimethylphenyl Benzaldehyde and Its Precursors

Precursor Synthesis and Transformations Relevant to 4-(3,5-Dimethylphenyl)benzaldehyde

The construction of this compound is predicated on the availability of two key fragments: a 3,5-dimethylphenyl group and a benzaldehyde (B42025) moiety. The following sections explore established methods for preparing these and related precursors.

Selective Oxidation of Substituted Phenols (e.g., 2,4,6-trimethylphenol)

The selective oxidation of the para-methyl group of 2,4,6-trimethylphenol (mesitol) is a direct route to 3,5-dimethyl-4-hydroxybenzaldehyde, a valuable precursor. This transformation requires careful control to prevent over-oxidation or reaction at other positions on the aromatic ring. Copper-based catalytic systems have shown considerable efficacy in this regard.

One effective method employs a copper(II) chloride catalyst in the presence of potassium carbonate and hydrogen peroxide. The reaction, conducted in isopropanol at 65°C, can provide very good yields of 3,5-dimethyl-4-hydroxybenzaldehyde. The molar ratios of the copper catalyst, base, and oxidizing agent are critical for maximizing the yield and minimizing byproducts. acs.orgresearchgate.net Research has demonstrated that this oxidation can proceed smoothly without the need for complex ligands, which are often required in similar catalytic oxidations. acs.orgresearchgate.net

The choice of catalyst and solvent system significantly impacts the reaction's efficiency. For instance, while copper(II) chloride is effective, iron halides have also been investigated. The catalytic activity and yield of 3,5-dimethyl-4-hydroxybenzaldehyde were found to decrease in the order of FeCl2 > FeBr3 > FeCl3 >> FeF2 > FeI2. researchgate.net Interestingly, the optimal solvent for the iron-catalyzed reaction (methanol) is different from that of the copper-catalyzed system, highlighting the nuanced interplay between the metal center and the reaction medium. researchgate.net

Below is a table summarizing the results of copper-catalyzed oxidation of 2,4,6-trimethylphenol under different conditions.

Table 1: Copper-Catalyzed Selective Oxidation of 2,4,6-Trimethylphenol

| Catalyst | Base | Oxidant | Solvent | Temperature (°C) | Yield of 3,5-dimethyl-4-hydroxybenzaldehyde (%) |

|---|---|---|---|---|---|

| CuCl₂ | K₂CO₃ | H₂O₂ | i-PrOH | 65 | Very Good |

| CuCl₂-amine complex | - | O₂ | Alcohol | Ambient | Good |

| CuCl₂-oxime complex | - | O₂ | Alcohol | Ambient | Good |

Conversion of Carboxylic Acid Derivatives to Aldehydes

The reduction of a carboxylic acid or its derivatives to an aldehyde is a fundamental transformation in organic synthesis. In the context of preparing precursors for this compound, the conversion of 3,5-dimethylbenzoic acid to 3,5-dimethylbenzaldehyde is a crucial step.

Direct reduction of a carboxylic acid to an aldehyde is challenging due to the propensity for over-reduction to the corresponding alcohol. However, several methods have been developed to achieve this selective transformation. One common approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by a controlled reduction.

For instance, 3,5-dimethylbenzoic acid can be converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,5-dimethylbenzoyl chloride can then be reduced to 3,5-dimethylbenzaldehyde using a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), in a reaction known as the Rosenmund reduction (though this typically uses a poisoned palladium catalyst with hydrogen gas).

Alternatively, the carboxylic acid can be converted to a Weinreb amide, which can then be treated with a hydride reagent like diisobutylaluminium hydride (DIBAL-H) to furnish the aldehyde. This method is known for its high selectivity and tolerance of various functional groups.

A summary of potential reduction methods for 3,5-dimethylbenzoic acid is presented in the table below.

Table 2: Synthetic Routes for the Conversion of 3,5-Dimethylbenzoic Acid to 3,5-Dimethylbenzaldehyde

| Starting Material | Intermediate | Reagents for Reduction | Product |

|---|---|---|---|

| 3,5-Dimethylbenzoic acid | 3,5-Dimethylbenzoyl chloride | LiAlH(O-t-Bu)₃ or H₂ with Pd/BaSO₄ (Rosenmund) | 3,5-Dimethylbenzaldehyde |

| 3,5-Dimethylbenzoic acid | N-methoxy-N-methyl-3,5-dimethylbenzamide (Weinreb amide) | DIBAL-H or LiAlH₄ | 3,5-Dimethylbenzaldehyde |

Synthetic Routes to Related Dimethylphenyl-Containing Aldehydes

The synthesis of 3,5-dimethylbenzaldehyde, a key precursor, can also be achieved through the direct oxidation of mesitylene (1,3,5-trimethylbenzene). This approach offers a more direct route from a readily available starting material.

Various oxidizing agents and catalytic systems have been employed for this transformation. The liquid-phase oxidation of mesitylene in the presence of cobalt bromide catalysts, activated by nitrogen-containing ligands such as triethanolamine or pyridine, has been studied. google.com The selectivity for 3,5-dimethylbenzaldehyde is influenced by the presence of the amine, the solvent, and to a lesser extent, the concentration of the catalyst components. google.com Vanadium-based catalysts in the presence of hydrogen peroxide have also been shown to oxidize mesitylene to 3,5-dimethylbenzaldehyde at room temperature. researchgate.net

A patented method describes the use of a cobalt salt catalyst with a brominated quaternary ammonium salt to achieve the selective oxidation of mesitylene to 3,5-dimethylbenzaldehyde with high raw material conversion and product selectivity. google.com This process utilizes oxygen as the oxidant, making it an environmentally conscious approach. google.com

The following table provides an overview of different catalytic systems for the oxidation of mesitylene.

Table 3: Catalytic Oxidation of Mesitylene to 3,5-Dimethylbenzaldehyde

| Catalyst System | Oxidant | Solvent | Key Features |

|---|---|---|---|

| Cobalt bromide with triethanolamine or pyridine | Air/O₂ | Various | Selectivity influenced by amine and solvent |

| Vanadium compounds with N,O-ligands | H₂O₂ | Acetonitrile | Reaction proceeds at room temperature |

| Cobalt salt with brominated quaternary ammonium salt | O₂ | - | High conversion and selectivity |

Optimization of Reaction Conditions and Yield Enhancement Strategies in this compound Synthesis

The pivotal step in the synthesis of this compound is the carbon-carbon bond formation between the 3,5-dimethylphenyl and the 4-formylphenyl moieties. The Suzuki-Miyaura cross-coupling reaction is the most prominent method for this transformation, typically involving the reaction of a boronic acid or ester with an aryl halide or triflate, catalyzed by a palladium complex. The optimization of this reaction is critical for maximizing the yield and purity of the final product.

The key components of a Suzuki-Miyaura coupling that can be optimized are the palladium catalyst (and its ligand), the base, the solvent, and the temperature. The choice of these parameters can have a profound impact on the reaction outcome.

Catalyst and Ligand: A variety of palladium catalysts can be employed, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Phosphine (B1218219) ligands, such as triphenylphosphine (PPh₃) and more sterically demanding and electron-rich biaryl phosphines, are frequently used. The selection of the ligand can influence the reaction rate and the tolerance to different functional groups.

Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base can affect the reaction rate and the occurrence of side reactions. For instance, in the synthesis of biaryl analogs, potassium phosphate has been identified as an effective base. nih.gov

Solvent: The solvent system must be able to dissolve the reactants and the catalyst. Often, a mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and an aqueous solution of the base is used. The choice of solvent can influence the reaction kinetics and the solubility of the palladium catalyst.

Temperature: The reaction temperature is another critical parameter. While some Suzuki couplings can proceed at room temperature, others require heating to achieve a reasonable reaction rate. The optimal temperature will depend on the reactivity of the specific substrates and the catalyst system employed.

The table below illustrates how different parameters can be varied to optimize the Suzuki-Miyaura coupling for the synthesis of biaryl compounds.

Table 4: Optimization Parameters for Suzuki-Miyaura Cross-Coupling

| Parameter | Common Options | Considerations |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pre-catalyst stability and ease of reduction to Pd(0) |

| Ligand | PPh₃, Buchwald-type biarylphosphines, N-heterocyclic carbenes (NHCs) | Steric bulk and electronic properties influence reaction rate and scope |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KOtBu | Strength and solubility affect boronic acid activation and side reactions |

| Solvent | Toluene, Dioxane, DMF, THF, Ethanol/Water mixtures | Solubility of reactants and catalyst, reaction temperature |

| Temperature | Room Temperature to Reflux | Balances reaction rate with potential for catalyst decomposition or side reactions |

By systematically varying these parameters, the yield of this compound can be significantly enhanced, leading to a more efficient and cost-effective synthesis.

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(3,5-Dimethylphenyl)benzaldehyde and Its Derivatives

NMR spectroscopy is an essential tool for the unambiguous structural determination of organic molecules. For this compound, a biaryl aldehyde, NMR analysis reveals detailed information about the connectivity and chemical environment of each proton and carbon atom. While a complete experimental dataset for this compound is not widely published, its spectral characteristics can be accurately predicted based on the well-documented spectra of its constituent parts: benzaldehyde (B42025) and 3,5-dimethylbenzene, as well as data from similarly 4-substituted benzaldehydes.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the protons on both aromatic rings, and the methyl group protons.

Aldehydic Proton (CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a sharp singlet in the downfield region, typically between 9.9 and 10.1 ppm.

Benzaldehyde Ring Protons: The protons on the benzaldehyde ring form an AA'BB' system, appearing as two distinct doublets. The protons ortho to the aldehyde group (H-2, H-6) are deshielded by the carbonyl group and are expected to resonate further downfield (approx. 7.9-8.0 ppm) compared to the protons meta to the aldehyde group (H-3, H-5, approx. 7.7-7.8 ppm).

Dimethylphenyl Ring Protons: The 3,5-dimethylphenyl ring has three aromatic protons. The proton at the 4'-position will appear as a singlet, while the two equivalent protons at the 2'- and 6'-positions will also appear as a singlet. These are expected in the range of 7.0-7.4 ppm.

Methyl Protons (CH₃): The two methyl groups at the 3'- and 5'-positions are chemically equivalent and will produce a single, sharp singlet in the upfield region, typically around 2.3-2.4 ppm, integrating to six protons.

¹H NMR Data for Related Benzaldehyde Derivatives

| Compound | Aldehyde H (ppm) | Aromatic H (ppm) | Other H (ppm) | Solvent |

| Benzaldehyde hmdb.ca | ~10.0 (s) | 7.5-7.9 (m) | - | CDCl₃ |

| 4-Methylbenzaldehyde | 9.96 (s) | 7.77 (d), 7.32 (d) | 2.43 (s, 3H) | CDCl₃ |

| 4-Chlorobenzaldehyde rsc.org | 9.98 (s) | 7.82 (d), 7.51 (d) | - | CDCl₃ |

| 3,5-Dimethylbenzaldehyde | 9.91 (s) | 7.51 (s), 7.42 (s) | 2.36 (s, 6H) | CDCl₃ |

| 4-(Trifluoromethyl)benzaldehyde rsc.org | 10.11 (s) | 8.02 (d), 7.82 (d) | - | CDCl₃ |

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule.

Carbonyl Carbon (C=O): This carbon is the most deshielded and will appear significantly downfield, typically in the range of 191-193 ppm. docbrown.info

Aromatic Carbons: The spectrum will show distinct signals for the quaternary carbons and the protonated carbons of both rings.

Benzaldehyde Ring: The carbon attached to the aldehyde group (C-1) is expected around 136-137 ppm. The carbon at the 4-position (attached to the other ring) will be found around 145-150 ppm. The ortho (C-2, C-6) and meta (C-3, C-5) carbons will have distinct signals, typically in the 129-131 ppm range.

Dimethylphenyl Ring: The quaternary carbons attached to the methyl groups (C-3', C-5') and the carbon attached to the benzaldehyde ring (C-1') will be visible. The remaining protonated carbons (C-2', C-4', C-6') will also have characteristic shifts.

Methyl Carbons (CH₃): The carbons of the two equivalent methyl groups will appear as a single signal in the upfield region, around 21-22 ppm.

¹³C NMR Data for Related Benzaldehyde Derivatives

| Compound | C=O (ppm) | Aromatic C (ppm) | Other C (ppm) | Solvent |

| Benzaldehyde docbrown.info | 192.3 | 136.5, 134.4, 129.7, 129.0 | - | CDCl₃ |

| 4-Methylbenzaldehyde hmdb.ca | 192.1 | 145.6, 134.2, 129.9, 129.8 | 22.0 | CDCl₃ |

| 4-Chlorobenzaldehyde rsc.org | 191.0 | 141.1, 134.8, 131.0, 129.6 | - | CDCl₃ |

| 4-Methoxybenzaldehyde rsc.org | 191.3 | 164.2, 131.8, 129.7, 114.5 | 55.7 | DMSO-d₆ |

To unambiguously assign all proton and carbon signals and confirm the structure of this compound, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the benzaldehyde ring, COSY would show correlations between the ortho protons (H-2/6) and the meta protons (H-3/5). No cross-peaks would be expected for the aldehydic proton or the singlets of the dimethylphenyl ring, confirming their isolation from other proton networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It would be used to definitively assign the signals for each protonated aromatic carbon by correlating the ¹H signals with their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is crucial for establishing the connectivity of the entire molecule. Key expected correlations would include:

The aldehydic proton to the C-1, C-2, and C-6 carbons of the benzaldehyde ring.

Protons on one ring to carbons on the other ring, confirming the C-4 to C-1' linkage. For example, correlations from H-3/5 to C-1' and from H-2'/6' to C-4 would be expected.

The methyl protons to the C-3', C-5', C-2', and C-4' carbons of the dimethylphenyl ring.

The single bond connecting the two aromatic rings in this compound allows for rotation, leading to different spatial orientations or conformations. The degree of rotational freedom and the preferred conformation can be investigated using NMR techniques.

The presence of the methyl groups at the 3'- and 5'-positions does not impose significant steric hindrance to rotation around the C-C bond linking the two rings, suggesting that the molecule is likely to be conformationally flexible in solution at room temperature. The barrier to rotation could be determined by variable temperature (VT) NMR studies. At low temperatures, the rotation might slow down enough on the NMR timescale to observe distinct signals for non-equivalent ortho or meta protons, which would be averaged at higher temperatures.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy could provide information about through-space proximity between protons on the different rings, helping to determine the time-averaged dihedral angle between the phenyl planes.

Vibrational Spectroscopy of this compound and Related Compounds

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would be dominated by absorptions characteristic of an aromatic aldehyde. The analysis of the spectrum involves identifying key vibrational modes.

C=O Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group of the aldehyde is the most prominent feature. For aromatic aldehydes, this band typically appears in the region of 1680-1710 cm⁻¹. Conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic aldehydes.

C-H Stretching:

Aldehydic C-H: The stretching of the C-H bond of the aldehyde group typically gives rise to two weak to medium bands around 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹. The latter is often sharp and particularly characteristic of aldehydes.

Aromatic C-H: Stretching vibrations of the C-H bonds on the aromatic rings are observed as a group of bands above 3000 cm⁻¹.

Methyl C-H: Symmetric and asymmetric stretching vibrations for the methyl groups will appear in the 2850-3000 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations produce a series of medium to sharp bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings.

Characteristic FT-IR Absorption Frequencies for Benzaldehyde and Related Compounds

| Functional Group | Vibration Mode | Benzaldehyde sdsu.edunist.gov (cm⁻¹) | Expected Range for this compound (cm⁻¹) |

| C=O | Stretch | ~1700 | 1680 - 1710 |

| Aldehyde C-H | Stretch | ~2820, ~2740 | 2820 - 2880, 2720 - 2780 |

| Aromatic C-H | Stretch | >3000 | 3000 - 3100 |

| Methyl C-H | Stretch | - | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 | 1450 - 1600 |

| Aromatic C-H | Out-of-plane bend | 680-900 | 675 - 900 |

Studies on benzaldehyde have shown that solvent effects can influence the exact position of the C=O stretching frequency due to interactions like hydrogen bonding. nih.gov Similar effects would be anticipated for this compound.

Raman Spectroscopy

Raman spectroscopy, a technique sensitive to molecular vibrations, offers a detailed fingerprint of this compound. While a dedicated spectrum for this specific compound is not widely published, its characteristic peaks can be predicted based on the analysis of its constituent functional groups and related molecules like benzaldehyde and substituted benzenes. ias.ac.inresearchgate.net Key vibrational modes include the carbonyl (C=O) stretch, aromatic C-H stretching, and ring breathing vibrations. The spectrum is expected to be rich in detail, reflecting the compound's relatively low symmetry.

Expected Raman Shifts for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehydic C-H Stretch | ~2850 and ~2750 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Carbonyl (C=O) Stretch | 1690 - 1710 | Strong |

| Aromatic C=C Stretch (Ring Breathing) | 1580 - 1610 | Strong |

| C-C Stretch (inter-ring) | ~1300 | Medium |

| C-H in-plane bend | 1000 - 1300 | Medium-Weak |

Data are predictive and based on characteristic frequencies for similar functional groups and molecules. ias.ac.inresearchgate.net

Analysis of Carbonyl Stretching Frequencies and Substituent Effects

The position of the carbonyl (C=O) stretching absorption in the infrared (IR) spectrum is highly diagnostic for aldehydes and ketones. libretexts.org For simple saturated aldehydes, this strong and sharp band typically appears in the 1720-1740 cm⁻¹ region. academyart.edu However, conjugation with an aromatic ring or a double bond delocalizes the pi-electrons, weakening the C=O bond and lowering the stretching frequency. study.com

In benzaldehyde, for instance, the C=O stretch is observed near 1705 cm⁻¹. pressbooks.publibretexts.org The this compound molecule features a benzaldehyde core substituted with a 3,5-dimethylphenyl group at the para position. Alkyl groups, such as the two methyl groups on the second phenyl ring, are electron-donating. This electron-donating character is transmitted through the biphenyl (B1667301) system to the carbonyl group, further increasing the delocalization and weakening the C=O bond. Consequently, the carbonyl stretching frequency for this compound is expected to be slightly lower than that of unsubstituted benzaldehyde.

Comparison of Carbonyl (C=O) Stretching Frequencies:

| Compound | Structure | Substituent Effect | Typical C=O Frequency (cm⁻¹) |

| Saturated Aldehyde | R-CHO (R=alkyl) | None (Reference) | 1720 - 1740 academyart.edu |

| Benzaldehyde | C₆H₅-CHO | Conjugation | ~1705 pressbooks.publibretexts.org |

| This compound | (CH₃)₂C₆H₃-C₆H₄-CHO | Conjugation + Electron-Donating Group | < 1705 (Predicted) |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous determination of a compound's elemental composition. nih.gov For this compound, the molecular formula is C₁₅H₁₄O.

HRMS can distinguish the exact mass of this compound from other molecules with the same nominal mass but different elemental formulas. This precision is critical for confirming the identity of the synthesized or isolated compound.

Molecular Formula and Exact Mass:

| Parameter | Value |

| Molecular Formula | C₁₅H₁₄O |

| Nominal Mass | 210 amu |

| Monoisotopic (Exact) Mass | 210.104465 Da |

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺), which then undergoes fragmentation into smaller, characteristic charged species. The analysis of this fragmentation pattern provides valuable structural information. chemguide.co.uklibretexts.org For this compound, the fragmentation is expected to follow patterns typical for aromatic aldehydes. libretexts.orgdocbrown.info

Key fragmentation pathways would include:

Loss of a hydrogen radical (-H) from the aldehyde group to form a stable acylium ion [M-H]⁺, which is often a very prominent peak. libretexts.org

Loss of the formyl radical (-CHO) to yield a [M-CHO]⁺ fragment corresponding to the biphenyl cation. libretexts.org

Cleavage of the phenyl-phenyl bond , leading to ions corresponding to the benzoyl cation and the dimethylphenyl cation.

Further fragmentation of the aromatic rings , producing smaller ions typical of substituted benzenes.

Predicted Major Fragments in the Mass Spectrum of this compound:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |

| 210 | Molecular Ion [M]⁺ | [C₁₅H₁₄O]⁺ |

| 209 | [M-H]⁺ | [C₁₅H₁₃O]⁺ |

| 181 | [M-CHO]⁺ | [C₁₄H₁₃]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 105 | Dimethylphenyl cation | [C₈H₉]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

This table is predictive, based on common fragmentation patterns of aromatic aldehydes. docbrown.infomiamioh.edunih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com This technique provides accurate data on bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state.

Obtaining a suitable single crystal of a this compound derivative would allow for its complete structural elucidation via X-ray diffraction. st-andrews.ac.uk The analysis would provide key structural parameters, most notably the dihedral angle between the two phenyl rings. This angle is a critical feature of biphenyl compounds, influencing their conformational flexibility and electronic properties. nih.gov

Furthermore, the crystallographic data would reveal:

Precise bond lengths and angles for the entire molecule, confirming the connectivity and geometry.

The planarity of the benzaldehyde and dimethylphenyl moieties.

The packing of molecules within the crystal lattice, which is governed by intermolecular forces such as van der Waals interactions and potential weak hydrogen bonds involving the aldehyde oxygen.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Data not available.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Data not available.

Iv. Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its energy and electronic structure. These calculations are foundational for understanding the molecule's geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly favored for its balance of accuracy and computational efficiency. In DFT, the properties of the molecule are determined based on its electron density rather than the complex many-electron wavefunction.

For 4-(3,5-Dimethylphenyl)benzaldehyde, DFT calculations, commonly using a functional like B3LYP, would be employed to optimize the molecule's ground state geometry. researchgate.netglobalresearchonline.net This process systematically adjusts the positions of the atoms to find the lowest energy conformation. The output of this optimization provides key geometric parameters.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: This data is illustrative of typical results from DFT calculations and is based on analyses of similar molecular structures. Specific values for this compound would require a dedicated computational study.

| Parameter | Description | Predicted Value |

| C-C (phenyl) | Average bond length within the phenyl rings | ~1.39 Å |

| C-C (inter-ring) | Bond length between the two phenyl rings | ~1.49 Å |

| C=O (aldehyde) | Bond length of the carbonyl group | ~1.21 Å |

| C-H (aldehyde) | Bond length of the aldehyde C-H bond | ~1.10 Å |

| C-CH3 (methyl) | Bond length of the methyl group carbon to the ring | ~1.51 Å |

| Dihedral Angle | Torsional angle between the two phenyl rings | ~35-45° |

Beyond geometry, DFT is used to calculate electronic properties such as total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken charges), which offer insights into the molecule's polarity and stability. eurjchem.comepstem.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, avoiding the use of empirical parameters. researchgate.net

Hartree-Fock (HF) Theory : This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it provides a good starting point, it neglects electron correlation, which can be a significant factor in the accurate prediction of molecular properties.

Møller-Plesset (MP) Perturbation Theory : To improve upon the Hartree-Fock method, MP theory adds electron correlation as a perturbation. MP2, the second-order correction, is a common choice that offers a significant improvement in accuracy for a moderate increase in computational cost.

These methods can be used to calculate the ground and excited state energies and structures of this compound. rsc.orgresearchgate.net While more computationally demanding than DFT, they can provide benchmark results, especially for systems where electron correlation is critical.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set. mit.edu A basis set is a set of mathematical functions used to build the molecular orbitals. wikipedia.org The choice represents a trade-off between computational cost and the accuracy of the result.

Pople-style basis sets : These are widely used and denoted by nomenclature like 6-31G(d,p). The numbers indicate how many Gaussian functions are used to represent the core and valence atomic orbitals. The letters in parentheses, (d,p), denote the addition of polarization functions, which allow for more flexibility in describing the shape of orbitals and are crucial for accurately modeling chemical bonds. researchgate.netgaussian.com

Correlation-consistent basis sets : Developed by Dunning and coworkers, sets like cc-pVDZ (correlation-consistent polarized Valence Double-Zeta) are designed to systematically converge towards the complete basis set limit. wikipedia.org They are often used when high accuracy is required for correlated methods like MP2 or coupled cluster theory.

For a molecule like this compound, a basis set such as 6-311+G(d,p) or cc-pVTZ would likely be chosen to achieve a reliable description of its geometry and electronic properties, including the effects of the π-systems and the polar aldehyde group.

Electronic Structure Analysis

Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comslideshare.net

HOMO : This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile. For this compound, the HOMO is expected to be distributed across the π-electron system of the dimethylphenyl ring.

LUMO : This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity and the molecule's ability to act as an electrophile. youtube.com The LUMO is likely localized on the benzaldehyde (B42025) moiety, particularly on the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. eurjchem.com

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound Note: These values are representative examples based on similar aromatic aldehydes and would be calculated using methods like DFT (e.g., B3LYP/6-31G(d,p)).

| Property | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -5.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -1.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.4 to 4.0 |

FMO analysis helps to rationalize the outcomes of various chemical reactions, including cycloadditions and electrophilic/nucleophilic substitutions. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The map is color-coded to show different regions of charge distribution. mdpi.com

Red/Yellow : These colors indicate regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. For this compound, the most negative potential (red) would be concentrated on the oxygen atom of the carbonyl group.

Blue : This color indicates regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack. The most positive regions would be found around the hydrogen atoms, particularly the aldehyde hydrogen.

Green : This color represents areas of neutral or near-zero potential, typical of nonpolar regions like C-C or C-H bonds within the aromatic rings.

The MEP map for this compound would clearly identify the carbonyl oxygen as the primary site for protonation or interaction with electrophiles, and the carbonyl carbon as a key site for nucleophilic attack. mdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated.

For this compound, the GIAO calculations can predict the chemical shifts of the aldehydic proton, the aromatic protons, and the methyl protons. The aldehydic proton is expected to have a high chemical shift due to the deshielding effect of the carbonyl group. The chemical shifts of the aromatic protons will vary depending on their position relative to the electron-donating dimethylphenyl group and the electron-withdrawing aldehyde group. The methyl protons are expected to have a lower chemical shift, consistent with their attachment to an sp³ hybridized carbon.

Comparison of these theoretically predicted chemical shifts with experimentally obtained NMR data allows for the validation of the computational model and aids in the definitive assignment of NMR signals.

Table 2: Comparison of Experimental and Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO) |

| H (aldehyde) | Data not available | Data not available |

| C (carbonyl) | Data not available | Data not available |

| C (methyl) | Data not available | Data not available |

| H (methyl) | Data not available | Data not available |

| Aromatic C/H | Data not available | Data not available |

Note: Specific experimental and calculated NMR data from published research are required for a complete data table.

Theoretical calculations of vibrational frequencies, often performed at the DFT level of theory, provide a detailed understanding of the molecular vibrations that give rise to an infrared (IR) and Raman spectrum. The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data.

For this compound, the calculated vibrational spectrum will show characteristic peaks for the C=O stretching of the aldehyde group, C-H stretching and bending modes of the aromatic rings and methyl groups, and C-C stretching vibrations within the rings.

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific internal coordinates (bond stretches, angle bends, and torsions). This allows for a detailed interpretation of the experimental IR and Raman spectra. For instance, PED analysis can confirm the contribution of the C=O stretch to a particular vibrational band and identify the coupling of different vibrational modes.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the UV-Vis spectrum.

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions responsible for these absorptions. The spectrum is expected to show intense π → π* transitions associated with the conjugated system of the two aromatic rings and the carbonyl group. Weaker n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen, are also anticipated at longer wavelengths.

The calculated UV-Vis spectrum can be compared with the experimental spectrum to validate the computational method and to gain a deeper understanding of the electronic structure and excited states of the molecule.

Mechanistic Insights and Reaction Dynamics from Computational Models

Computational models can provide valuable insights into the mechanisms and dynamics of reactions involving this compound. By mapping the potential energy surface for a given reaction, key transition states, intermediates, and reaction products can be identified.

For example, computational studies could elucidate the mechanism of nucleophilic addition to the carbonyl group, a characteristic reaction of aldehydes. By calculating the activation energies for different reaction pathways, the most favorable mechanism can be determined. Similarly, the regioselectivity of electrophilic aromatic substitution on the phenyl rings can be rationalized by examining the calculated charge distributions and the stability of the corresponding reaction intermediates (Wheland intermediates).

Furthermore, molecular dynamics simulations can be employed to study the conformational dynamics of this compound, such as the rotation around the inter-ring C-C bond. These simulations can provide information on the preferred conformations of the molecule in different environments and their influence on its reactivity and spectroscopic properties.

Elucidation of Reaction Pathways and Transition States

Theoretical studies are instrumental in mapping the potential energy surfaces of reactions involving aromatic aldehydes. By identifying transition states and intermediates, researchers can delineate the most probable reaction pathways. For instance, in reactions such as nucleophilic additions to the carbonyl group, computational models can pinpoint the geometry of the transition state, providing a three-dimensional picture of the atomic rearrangements that occur. pearson.com This is crucial for understanding how the bulky 3,5-dimethylphenyl group might influence the approach of a nucleophile to the aldehyde functional group.

In the context of substituted benzaldehydes, computational methods have been employed to investigate various reactions, including their behavior in the presence of catalysts or their role in multi-step syntheses. researchgate.netacs.org These studies often reveal that the electronic nature and steric bulk of substituents significantly impact the energy barriers of the transition states, thereby governing the reaction rate and outcome.

Kinetic and Thermodynamic Parameter Estimation from Computational Studies

Computational chemistry allows for the prediction of key kinetic and thermodynamic parameters that govern chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to estimate activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies (ΔG). nih.govresearchgate.net These calculated values can then be used to predict reaction rate constants and equilibrium positions.

For example, studies on related aromatic aldehydes have shown that computational models can accurately predict how different substituents affect the thermodynamics of a reaction. bohrium.comchemrxiv.org Electron-donating groups, like the methyl groups in this compound, are generally expected to slightly destabilize the ground state of the aldehyde and influence the stability of charged intermediates or transition states. Computational studies can quantify these effects, providing a deeper understanding of the structure-reactivity relationship. researchgate.net

Solvent Effects on Reactivity and Structure (e.g., IEF-PCM Model)

The surrounding solvent can have a profound impact on the reactivity and structure of a molecule. Computational models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), are used to simulate these solvent effects. mdpi.comresearchgate.net This model treats the solvent as a continuous dielectric medium, which simplifies the calculations while still capturing the essential electrostatic interactions between the solute and the solvent.

Studies on various organic molecules have demonstrated that the IEF-PCM model can effectively predict how solvent polarity influences reaction rates and equilibria. nih.govresearchgate.net For a molecule like this compound, the polarity of the solvent can affect the polarization of the carbonyl bond, thereby influencing its susceptibility to nucleophilic attack. Computational simulations using the IEF-PCM model can provide quantitative predictions of these solvent-dependent effects. mdpi.com

Molecular Dynamics Simulations for Reactive Properties

While static quantum chemical calculations provide information about specific points on a potential energy surface, molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior over time. nih.govpsu.edu MD simulations can be used to explore the conformational landscape of this compound and to study the dynamics of its interactions with other molecules, including reactants and solvent molecules. youtube.com

Reactive molecular dynamics simulations, although computationally intensive, can model the actual process of bond breaking and formation. nih.gov This allows for a more detailed investigation of reaction mechanisms and can reveal dynamic effects that are not captured by static models. For instance, an MD simulation could illustrate how the phenyl rings of this compound rotate and how this motion affects the accessibility of the aldehyde group to an incoming nucleophile. youtube.com

Analysis of Substituent Effects and Structure-Reactivity Relationships

The substituents on an aromatic ring play a critical role in modulating the reactivity of the functional groups attached to it. For this compound, the dimethylphenyl group acts as a significant substituent on the benzaldehyde core, influencing its chemical behavior through electronic and steric effects.

Hammett Correlations and Sigma Constants Application

The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It relates the rate or equilibrium constant of a reaction to a substituent constant (σ) and a reaction constant (ρ). The σ value quantifies the electronic-donating or -withdrawing ability of a substituent, while the ρ value indicates the sensitivity of the reaction to these electronic effects.

While a specific Hammett sigma constant for the 3,5-dimethylphenyl group is not commonly tabulated, its effect can be inferred from the individual contributions of the methyl groups. Methyl groups are known to be electron-donating through an inductive effect. In reactions where a negative charge develops in the transition state, such as nucleophilic addition to the aldehyde, electron-donating groups are expected to decrease the reaction rate. researchgate.netnih.gov Conversely, in reactions where a positive charge develops, they would have an accelerating effect. The Hammett correlation provides a valuable tool for predicting the reactivity of this compound in various reactions based on these principles. researchgate.net

Table 1: Hammett Sigma (σ) Constants for Common Substituents

| Substituent | σ_meta | σ_para |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Br | 0.39 | 0.23 |

| -Cl | 0.37 | 0.23 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -NH₂ | -0.16 | -0.66 |

This table presents standard Hammett sigma constants for illustrative purposes. The effect of the 3,5-dimethylphenyl substituent would be a composite of the individual methyl groups.

Steric Hindrance and Conformational Preferences of Aromatic Aldehydes

The size and spatial arrangement of substituents can significantly impact reaction rates by sterically hindering the approach of a reactant to the reaction center. numberanalytics.commasterorganicchemistry.com In this compound, the 3,5-dimethylphenyl group introduces considerable steric bulk. This steric hindrance can affect the conformational preferences of the molecule, influencing the dihedral angle between the two phenyl rings.

V. Reactivity and Derivatization Chemistry of 4 3,5 Dimethylphenyl Benzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is the most reactive site for many transformations, participating in a variety of addition and condensation reactions.

Condensation Reactions Leading to Imines and Schiff Bases

The aldehyde functionality of 4-(3,5-Dimethylphenyl)benzaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, followed by the elimination of a water molecule to yield the C=N double bond. masterorganicchemistry.comxmu.edu.cn The general mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the amine. masterorganicchemistry.com

The reaction can be driven to completion by removing the water formed, often through azeotropic distillation. nih.gov A wide array of primary amines can be utilized in this reaction, leading to a diverse library of Schiff bases with varying electronic and steric properties. For instance, reaction with substituted anilines, alkyl amines, and amino-functionalized heterocyclic compounds can produce a range of N-substituted imines derived from this compound. youtube.comresearchgate.netdoaj.org

Table 1: Examples of Potential Schiff Base Synthesis from this compound

| Amine Reactant | Schiff Base Product |

|---|---|

| Aniline (B41778) | N-(4-(3,5-Dimethylphenyl)benzylidene)aniline |

| 4-Methoxyaniline | N-(4-(3,5-Dimethylphenyl)benzylidene)-4-methoxyaniline |

| 2-Aminopyridine | N-(4-(3,5-Dimethylphenyl)benzylidene)pyridin-2-amine |

| Ethylamine | N-(4-(3,5-Dimethylphenyl)benzylidene)ethanamine |

| Isonicotinohydrazide | N'-(4-(3,5-Dimethylphenyl)benzylidene)isonicotinohydrazide nih.gov |

This table is illustrative and based on general reactivity principles of aldehydes.

Hemiaminal Formation and Stability Studies

The initial step in the formation of an imine from an aldehyde and a primary amine is the nucleophilic addition of the amine to the carbonyl group, resulting in a tetrahedral intermediate known as a hemiaminal or carbinolamine. libretexts.org Typically, hemiaminals are unstable and short-lived species that readily eliminate water to form the more stable imine. libretexts.org

However, the stability of the hemiaminal can be influenced by several factors, including the electronic properties of the aldehyde and amine, solvent polarity, and temperature. minia.edu.eg Studies on the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes have shown that stable hemiaminals can be formed, particularly when the aldehyde contains electron-withdrawing groups. libretexts.orgyoutube.com The equilibrium between the reactants, the hemiaminal, and the Schiff base can be shifted. For example, apolar aprotic solvents tend to favor the hemiaminal, while polar solvents can shift the equilibrium towards the Schiff base. libretexts.orgminia.edu.eg

Table 2: Influence of Reaction Conditions on Hemiaminal vs. Schiff Base Formation (Based on Analogy)

| Condition | Effect on Equilibrium | Favored Product |

|---|---|---|

| Apolar Aprotic Solvent | Shifts equilibrium towards reactants/hemiaminal | Hemiaminal libretexts.orgminia.edu.eg |

| Dipolar Aprotic Solvent | Shifts equilibrium towards product | Schiff Base libretexts.orgminia.edu.eg |

| Increased Temperature | Favors elimination of water | Schiff Base minia.edu.eg |

| High Reactant Concentration | Can favor hemiaminal formation | Hemiaminal minia.edu.eg |

This table is based on studies of related benzaldehydes and illustrates expected trends for this compound.

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. These reactions lead to the formation of a tetrahedral intermediate which, upon protonation (typically during aqueous workup), yields an alcohol.

Common nucleophiles for this transformation include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that add an alkyl, aryl, or vinyl group to the carbonyl carbon, producing secondary alcohols.

Cyanide Ions: The addition of a cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin, which is a versatile intermediate for the synthesis of alpha-hydroxy acids and other functional groups.

Enolates: The enolates of ketones, esters, and other carbonyl compounds can act as nucleophiles in aldol-type addition reactions, leading to the formation of β-hydroxy carbonyl compounds.

A notable example of a multi-component reaction involves the in-situ generation of ortho-quinone methides from salicylaldehydes, which then undergo nucleophilic attack. organicchemistrytutor.comnih.gov While not a direct reaction of this compound, it illustrates the principle of nucleophilic addition to aldehyde-derived electrophiles.

Reductive Functionalizations of the Carbonyl Group

The aldehyde group can be readily reduced to a primary alcohol, yielding [4-(3,5-dimethylphenyl)phenyl]methanol. This is a fundamental transformation in organic synthesis. Several methods can be employed for this reduction:

Hydride Reductions: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common and effective reagents for the reduction of aldehydes. NaBH₄ is a milder reagent and can be used in protic solvents like ethanol or methanol, while LiAlH₄ is a much stronger reducing agent requiring anhydrous conditions.

Catalytic Hydrogenation: The aldehyde can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Hydrosilylation: A more recent method involves the hydrosilylation of aldehydes using a silane, such as polymethylhydrosiloxane (PMHS), in the presence of a catalyst. This method offers excellent chemoselectivity, tolerating other reducible functional groups.

These reductions are generally high-yielding and provide a straightforward route to the corresponding benzyl alcohol derivative, which can serve as a precursor for further functionalization.

Radical Addition Reactions Involving the Aldehyde Group

While less common than ionic additions, the aldehyde group can participate in radical reactions. The aldehydic C-H bond can be a target for radical abstraction, leading to the formation of an acyl radical. This acyl radical can then participate in addition reactions.

Research has shown that benzaldehydes can undergo radical addition to various allyl esters under metal-free conditions. For example, the reaction of a benzaldehyde (B42025) with 1-cyanoallyl acetate can be initiated to form adducts that are precursors to lactones, piperidines, and other heterocyclic compounds. In the context of this compound, this type of reaction would lead to the formation of a γ-keto ester or nitrile, depending on the specific allyl partner used.

It is noteworthy that the reactivity of aldehydes in radical additions can be lower than that of imines. For instance, under dimethylzinc-air initiated conditions, the radical addition of ethers is highly selective for imines over aldehydes.

Functionalization of the Aryl Moieties

The biphenyl (B1667301) scaffold of this compound possesses two aryl rings that can undergo further functionalization, primarily through electrophilic aromatic substitution (SEAr). The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

The directing effects on the two rings are as follows:

Ring B (3,5-Dimethylphenyl moiety): This ring is substituted with two weakly activating, ortho, para-directing methyl groups (-CH₃) and the activating, ortho, para-directing benzaldehyde-substituted phenyl group. youtube.com The two methyl groups strongly activate the positions ortho and para to them. Therefore, electrophilic attack is most likely to occur at the C2', C4', or C6' positions of this ring, with steric hindrance potentially influencing the final product distribution.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom.

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst to introduce an acyl or alkyl group. masterorganicchemistry.com

The precise regioselectivity of these reactions would need to be determined experimentally, as it results from a complex interplay of electronic and steric factors from all substituents on the biphenyl core.

C-H Activation and Functionalization Strategies

Carbon-hydrogen (C-H) activation has become a powerful tool in organic synthesis, offering a more atom-economical approach to creating carbon-carbon and carbon-heteroatom bonds compared to traditional cross-coupling reactions. For substrates like this compound, C-H functionalization can be directed to various positions on its aromatic rings.

Directed C-H activation strategies typically rely on a directing group to position a transition metal catalyst in proximity to a specific C-H bond, most commonly at the ortho position. nih.gov While the aldehyde group itself can act as a transient directing group for ortho-C-H functionalization, this often requires its in-situ conversion to an imine or another coordinating moiety. researchgate.net The development of non-directed C-H activation, often promoted by specialized ligands like electron-deficient 2-pyridones, allows for functionalization based on the intrinsic electronic properties of the arene, which is particularly useful for electron-rich systems. nih.gov

In the context of this compound, the benzaldehyde ring is electron-deficient due to the aldehyde's withdrawing effect, while the 3,5-dimethylphenyl ring is electron-rich. This electronic differentiation allows for potential regioselective C-H functionalization. Strategies may involve palladium-catalyzed reactions that proceed through a concerted metalation-deprotonation (CMD) mechanism, which is often favored for C-H activation. nih.gov

Table 1: Potential C-H Functionalization Strategies for Aryl Aldehydes

| Strategy | Catalyst System (Example) | Target Position | Mechanism Highlight |

|---|---|---|---|

| Directed C-H Functionalization | Palladium catalyst with a transient directing group (e.g., amino acid ligand) | Ortho to aldehyde | Chelation-assisted C-H bond cleavage |

| Non-Directed C-H Olefination | Pd(OAc)₂ with 2-pyridone ligand | Electron-rich positions | Concerted Metalation-Deprotonation (CMD) |

Selective Meta-C-H Functionalization Approaches

Achieving functionalization at the meta position of an aromatic ring is a significant challenge because this position is electronically and sterically disfavored for many catalytic processes. However, recent advancements have enabled selective meta-C-H functionalization, often by employing a U-shaped template that bridges the ortho and meta positions. researchgate.netnih.gov

For aromatic aldehydes, a common strategy involves masking the aldehyde as an acetal or ketal, which can then incorporate a directing group capable of reaching the meta C-H bond. nih.govrsc.org Palladium catalysis, often in conjunction with a norbornene-derived transient mediator, has proven effective for this transformation. nih.gov The mechanism involves an initial ortho-palladation, followed by a norbornene-mediated palladium migration to the meta position, and subsequent functionalization. nih.govbath.ac.uk This approach allows for the introduction of various groups, including aryl, alkyl, and heteroatom-containing fragments, at the meta position of the benzaldehyde ring. rsc.orgbohrium.com

Key Features of Meta-C-H Functionalization:

Directing Group: A removable template is used to direct the catalyst to the remote meta position.

Catalyst: Palladium complexes are frequently employed. nih.gov

Mediator: A transient mediator like norbornene facilitates the "walking" of the catalyst from the ortho to the meta position. nih.gov

Versatility: This method can be applied to a range of aromatic aldehydes and ketones. rsc.org

Biarylation Reactions on Aryl Aldehydes

Biarylation reactions are fundamental for constructing the biaryl motif present in this compound and for further derivatizing it. While traditional methods like Suzuki and Negishi couplings are robust, direct C-H arylation offers a more streamlined approach by avoiding the pre-functionalization of one of the coupling partners.

For aryl aldehydes, ortho C-H arylation can be achieved using palladium catalysts supported by specific ligands, such as amino acids. These reactions can couple aryl aldehydes with aryl iodides under relatively mild conditions. The aldehyde's carbonyl group, or a derivative, can serve as the directing group to facilitate the C-H activation step at the ortho position. researchgate.net A proposed mechanism for such reactions involves the formation of a palladacycle intermediate, which then undergoes reductive elimination to form the new biaryl bond. researchgate.net

Electrophilic Aromatic Substitution on Substituted Benzaldehydes

Electrophilic aromatic substitution (EAS) is a classic method for introducing functional groups onto aromatic rings. The outcome of EAS on a substituted benzaldehyde is governed by the electronic properties of the existing substituents. masterorganicchemistry.commasterorganicchemistry.com

In this compound, there are two aromatic rings with distinct electronic characteristics:

The Benzaldehyde Ring: The aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, electrophilic attack on this ring will be slower than on benzene and will primarily occur at the positions meta to the aldehyde (C3 and C5).

The 3,5-Dimethylphenyl Ring: The two methyl groups (-CH₃) are activating, ortho- and para-directing groups. The aryl substituent at C1 is also ortho-, para-directing. Consequently, electrophilic attack on this ring will be directed to the positions ortho and para to the methyl groups (C2, C4, C6). The C4 position is para to both methyl groups, making it a highly activated and sterically accessible site for substitution.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts acylation/alkylation (using an acyl/alkyl halide and a Lewis acid like AlCl₃). libretexts.orgyoutube.com Given the electronic differences between the two rings, selective functionalization can often be achieved by controlling the reaction conditions. The electron-rich dimethylphenyl ring is expected to be significantly more reactive towards electrophiles.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Target Ring | Major Product Position(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3,5-Dimethylphenyl | 4-nitro derivative |

| Bromination | Br₂, FeBr₃ | 3,5-Dimethylphenyl | 4-bromo derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3,5-Dimethylphenyl | 4-acyl derivative |

Synthesis of Advanced Derivatives and Heterocyclic Compounds

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, including various heterocyclic systems with potential applications in medicinal and materials chemistry.

Oxime Formation from this compound

Aldehydes readily react with hydroxylamine (NH₂OH) to form oximes. wikipedia.org This condensation reaction is typically carried out in a weakly acidic medium and results in the formation of a C=N-OH functional group, known as an aldoxime. The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration.

The resulting this compound oxime can exist as two geometric isomers (E and Z). Oximes are stable, crystalline compounds that are valuable synthetic intermediates. wikipedia.org For instance, they can undergo the Beckmann rearrangement to form amides or be reduced to primary amines. wikipedia.orgmasterorganicchemistry.com

General Reaction for Oxime Formation: C₁₅H₁₄O + NH₂OH → C₁₅H₁₅NO + H₂O

Synthesis of Thiadiazole and Triazole Derivatives

The aldehyde group is a key precursor for the construction of five-membered aromatic heterocycles like thiadiazoles and triazoles, which are prevalent scaffolds in pharmacologically active compounds.

Thiadiazole Synthesis: One common route to 1,3,4-thiadiazole derivatives involves the reaction of an aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. nih.gov This intermediate can then be cyclized under oxidative conditions (e.g., using ferric chloride or bromine in acetic acid) to yield a 2-amino-5-substituted-1,3,4-thiadiazole. sbq.org.br Alternatively, acylhydrazines can be used as starting materials, which upon reaction with a sulfur source and subsequent cyclization, can also lead to thiadiazole rings. nih.govmdpi.com

Triazole Synthesis: The synthesis of 1,2,4-triazoles can also be initiated from an aldehyde. A frequent method involves the condensation of the aldehyde with a 4-amino-1,2,4-triazole derivative to form a Schiff base (imine). tubitak.gov.trresearchgate.net This imine linkage can then be further modified, for example, by reduction. Another approach is the cyclization of potassium dithiocarbazinate with hydrazine hydrate to form a triazole thiol, which can then be reacted with an aldehyde. nepjol.info The versatility of triazole synthesis allows for the creation of a wide range of substituted derivatives. raco.catmdpi.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| This compound oxime |

| Benzene |

| Norbornene |

| Thiosemicarbazide |

| Hydroxylamine |

| Ferric chloride |

| Bromine |

| Acetic acid |

| Potassium dithiocarbazinate |

| Hydrazine hydrate |

| Nitric acid |

| Sulfuric acid |

| Iron(III) bromide |

| Sulfur trioxide |

| Acyl chloride |

| Alkyl halide |

| Aluminum chloride |

Biginelli Reaction Products (e.g., Dihydropyrimidinones)

The Biginelli reaction is a well-established multi-component reaction that provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. researchgate.net This acid-catalyzed cyclocondensation typically involves an aromatic aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and urea or thiourea. researchgate.netnih.gov While specific studies detailing the use of this compound in the Biginelli reaction are not prevalent in the cited literature, the general applicability of this reaction to a wide range of aromatic aldehydes suggests that it would readily undergo this transformation.

The reaction mechanism is understood to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes a nucleophilic attack by the enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration yield the dihydropyrimidinone ring system. researchgate.net The substitution pattern on the aromatic aldehyde can influence the electronic and steric environment of the reaction, which in turn can affect the yield and purity of the resulting dihydropyrimidinone.

Given the general nature of the Biginelli reaction, it is anticipated that the reaction of this compound with ethyl acetoacetate and urea would yield 4-(4-(3,5-dimethylphenyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. The reaction conditions would typically involve a protic or Lewis acid catalyst and a suitable solvent, with reaction times and temperatures being optimized to maximize the yield.

Table 1: Illustrative Biginelli Reaction for an Aromatic Aldehyde

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Solvent | Product | Yield (%) |

|---|

Note: This table provides a representative example of a Biginelli reaction with benzaldehyde. Specific yields for this compound may vary.

Other Heterocyclic Annulations and Transformations

Beyond the Biginelli reaction, the aldehyde functionality of this compound makes it a versatile precursor for the synthesis of a variety of other heterocyclic systems through annulation and transformation reactions. These reactions often involve condensation with binucleophilic reagents, leading to the formation of five-, six-, or seven-membered heterocyclic rings.

One such class of reactions is the synthesis of 1,4-dihydropyridines via the Hantzsch pyridine synthesis . In this multi-component reaction, an aldehyde is condensed with two equivalents of a β-ketoester and an ammonia source. While specific examples with this compound are not detailed in the provided search results, the general utility of the Hantzsch synthesis for aromatic aldehydes suggests its applicability.

Furthermore, this compound can serve as a substrate for the synthesis of various other heterocycles, including:

Benzodiazepines: By reacting with o-phenylenediamines, benzodiazepine derivatives can be formed.

Benzimidazoles: Condensation with o-phenylenediamine in the presence of an oxidizing agent can yield benzimidazole derivatives.

Oxazolines and Thiazolines: Reaction with 2-aminoethanol or 2-aminothiophenol, respectively, can lead to the formation of oxazoline and thiazoline rings.

Chalcones: Base-catalyzed condensation with acetophenones produces chalcones, which are important intermediates for the synthesis of flavonoids and other heterocyclic compounds.

The specific conditions and outcomes of these reactions would depend on the nature of the co-reactants and the catalysts employed. The electronic and steric properties of the 4-(3,5-dimethylphenyl) group would play a role in modulating the reactivity of the aldehyde and influencing the stability and properties of the resulting heterocyclic products. Further research would be necessary to fully explore the scope and limitations of these transformations for this particular aldehyde.

Table 2: Potential Heterocyclic Annulations of Aromatic Aldehydes

| Reaction Type | Co-reactant(s) | Resulting Heterocycle |

|---|---|---|

| Hantzsch Pyridine Synthesis | β-Ketoester, Ammonia | 1,4-Dihydropyridine |

| Benzodiazepine Synthesis | o-Phenylenediamine | Benzodiazepine |

| Benzimidazole Synthesis | o-Phenylenediamine, Oxidant | Benzimidazole |

Note: This table outlines potential synthetic pathways for aromatic aldehydes. The feasibility and specific outcomes for this compound would require experimental validation.

Vi. Emerging Applications in Advanced Materials Science

Role as a Building Block in Polymer Synthesis

The bifunctional nature of 4-(3,5-Dimethylphenyl)benzaldehyde, featuring a reactive aldehyde group and a modifiable biphenyl (B1667301) system, makes it a significant monomer for the synthesis of high-performance polymers. Its incorporation into polymer chains can impart desirable properties such as thermal stability, solubility, and specific optoelectronic characteristics.

Notably, this compound is a potential precursor for polyimides and poly(azomethine)s. Polyimides are renowned for their exceptional thermal and chemical resistance. alfa-chemistry.com The synthesis of polyimides typically involves the reaction of a dianhydride with a diamine. alfa-chemistry.com While this compound is not a diamine, it can be chemically modified into one, or its derivatives can be used to synthesize specialized dianhydrides. The inclusion of the bulky 3,5-dimethylphenyl group can disrupt polymer chain packing, which in turn can improve the solubility of otherwise intractable aromatic polyimides, a significant advantage for processing. mdpi.com

Poly(azomethine)s, or poly(Schiff base)s, are another class of polymers for which this compound is a direct precursor. mdpi.comresearchgate.netrsc.org These polymers are synthesized through the polycondensation of a dialdehyde (B1249045) with a diamine. mdpi.comresearchgate.net The resulting polymers possess an imine (-C=N-) linkage in their backbone, which endows them with interesting properties such as thermal stability and semiconductivity. researchgate.net The dimethylphenyl substituent in polymers derived from this compound can enhance their solubility in common organic solvents and influence the morphology and electronic properties of the final material. mdpi.com

| Polymer Class | Synthetic Route Involving this compound | Potential Properties Improvement |

| Polyimides | As a precursor to diamine or dianhydride monomers. | Enhanced solubility, modified thermal properties. alfa-chemistry.commdpi.com |

| Poly(azomethine)s | Direct polycondensation with diamines. | Improved solubility, tunable optoelectronic properties. researchgate.netrsc.org |

Applications in Organic Electronic Materials